N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPJMURZOWDEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with aromatic aldehydes and ammonium acetate under reflux conditions, often catalyzed by ferric hydrogensulfate in ethanol . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features and biological activities of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide and related compounds:
Key Findings from Comparative Studies
Substituent Position on Benzamide
- 2,4-dimethoxy vs. 2,6-dimethoxy : Isoxaben (2,6-dimethoxy) exhibits potent cellulose biosynthesis inhibition, while the 2,4-dimethoxy configuration in the acenaphtho-thiazole derivative may alter target specificity due to steric and electronic differences. The meta and para positions of methoxy groups influence hydrogen bonding and hydrophobic interactions with enzymes or receptors .
- 3,5-dimethoxy in Indenothiazole Derivatives: The 3,5-substitution pattern in the SARS-CoV-2 inhibitor (Compound 7e) optimizes viral protease binding, suggesting that methoxy positioning is critical for antiviral activity .
Heterocyclic Core Variations
- Acenaphtho[1,2-d]thiazole vs. However, the indenothiazole derivative’s chloro substituent may improve electrophilic interactions with viral targets .
- Adamantane vs. Thiazole Cores : The adamantane-containing compound leverages its lipophilic bulk for membrane penetration in antioxidant applications, contrasting with the planar thiazole cores’ role in enzyme inhibition .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes an acenaphtho[1,2-d]thiazole moiety and a dimethoxybenzamide group. The molecular formula is , with a molecular weight of approximately 302.35 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of Acenaphtho[1,2-d]thiazole : This involves cyclization reactions that yield the thiazole ring.
- Amidation : The introduction of the dimethoxybenzamide group through acylation reactions.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The following table summarizes key findings from research on its efficacy against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit factors involved in new blood vessel formation necessary for tumor growth.
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapy:
-
Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
"The compound's ability to induce apoptosis was confirmed through flow cytometry analysis."
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to placebo groups.
- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
